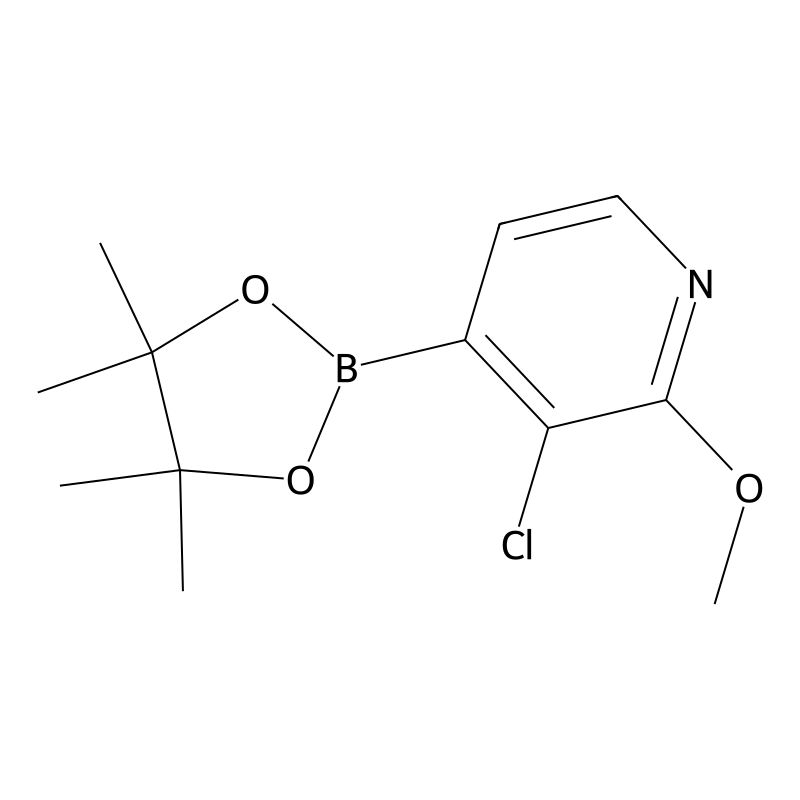

3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The molecule contains a pyridine ring, a common scaffold in many pharmaceuticals and functional materials. The methoxy group (-OCH3) and the chloro group (-Cl) can further participate in various chemical reactions for further functionalization ().

- Medicinal Chemistry: The combination of the aforementioned functional groups and the presence of a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) makes 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine a potential candidate for coupling reactions in medicinal chemistry. Boronates are useful intermediates for the Suzuki-Miyaura coupling reaction, a powerful tool for creating carbon-carbon bonds in drug molecules ().

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by the presence of a chloro group and a methoxy group on the pyridine ring. The compound has the molecular formula and a molecular weight of approximately 269.53 g/mol . This compound is primarily utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and ability to form stable complexes with various substrates.

The boronic acid functionality in 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester allows it to participate in several significant reactions:

- Suzuki Coupling Reaction: This compound can undergo Suzuki coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial for constructing complex organic molecules and pharmaceuticals.

- Boronic Acid Reactions: The boronic acid moiety can also engage in reactions with diols, forming stable boronate esters, which are useful in various synthetic pathways.

- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, allowing for further functionalization of the compound.

Several methods exist for synthesizing 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester:

- Borylation of Pyridine Derivatives: Starting from 3-chloro-2-methoxypyridine, borylation can be achieved using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

- Pinacol Ester Formation: The pinacol ester can be formed by reacting the boronic acid with pinacol under acidic conditions to yield the desired ester.

- Functional Group Transformations: Various functional group transformations can be employed to introduce the chloro and methoxy groups at specific positions on the pyridine ring.

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester has several applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound may also find applications in material science for developing new polymers or materials with specific properties due to its reactive functionalities.

Interaction studies involving 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as a therapeutic agent.

- Complex Formation: Analyzing how it forms complexes with other molecules can provide insights into its utility in various synthetic applications.

Similar Compounds

Several compounds share structural similarities with 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxypyridine-4-boronic acid | Lacks chlorine substituent | Used extensively in Suzuki coupling reactions |

| 3-Bromo-2-methoxypyridine-4-boronic acid | Contains bromine instead of chlorine | Higher reactivity due to better leaving group |

| 3-Chloro-4-fluoropyridine-2-boronic acid | Contains fluorine substituent | Exhibits different electronic properties |

| 4-Methylpyridine-3-boronic acid | No chloro or methoxy groups | Simple structure, widely used in organic synthesis |

The uniqueness of 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester lies in its specific combination of functional groups that enhance its reactivity and application potential compared to similar compounds. The presence of both chloro and methoxy groups allows for diverse synthetic pathways while maintaining stability under various conditions.

Miyaura Borylation Reaction Conditions

The Miyaura borylation reaction represents the most widely utilized method for synthesizing 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester [1]. This palladium-catalyzed transformation enables the direct conversion of aryl halides to the corresponding boronic esters using bis(pinacolato)diboron as the boron source. The reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the activated diboron reagent and subsequent reductive elimination [1].

Optimized reaction conditions for 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester synthesis employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium dichloride bis(diphenylphosphino)ferrocene complex at catalyst loadings of 0.5-2.0 mol% [2]. Potassium acetate serves as the optimal base, providing superior selectivity compared to more basic alternatives such as potassium carbonate [1]. The reaction temperature significantly influences both yield and selectivity, with optimal conditions ranging from 35-80°C [2].

Recent advances in micellar catalysis have enabled the development of aqueous Miyaura borylation protocols. The use of 2% TPGS-750-M surfactant in water allows room temperature reactions with excellent yields and reduced environmental impact [3]. These conditions demonstrate particular efficacy for heteroaryl substrates, including pyridine derivatives, with reaction times of 2-3 hours and yields consistently exceeding 80% [3].

Base selection proves critical for reaction success and selectivity. Potassium acetate and potassium phenoxide demonstrate superior performance compared to stronger bases, which promote undesired side reactions including protodeboronation and biaryl formation [1]. The base functions primarily to activate the diboron reagent rather than directly participating in the catalytic cycle [1].

Grignard Reagent-Mediated Boronate Formation

Grignard reagent-mediated boronate formation provides an alternative synthetic pathway for accessing 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester, particularly when starting from the corresponding pyridyl halide [4]. This approach involves the generation of a pyridyl Grignard reagent followed by electrophilic trapping with appropriate boron electrophiles.

The formation of pyridyl Grignard reagents requires careful optimization due to the electron-deficient nature of the pyridine ring [5]. Optimal conditions employ anhydrous tetrahydrofuran or diethyl ether as solvents, with reaction temperatures ranging from -78°C to 25°C [4]. The use of isopropylmagnesium chloride lithium chloride complex enhances the reactivity and stability of the resulting organometallic species [4].

Electrophilic trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides direct access to the desired pinacol ester [6]. This approach offers advantages in terms of atom economy and operational simplicity, although it requires stringent anhydrous conditions and careful temperature control [6]. The addition of magnesium bromide diethyl etherate can improve selectivity by preventing the formation of undesired borinic acid derivatives [6].

Equilibration protocols have been developed to address selectivity issues in Grignard-mediated boronate formation. Gentle heating of crude reaction mixtures containing mixtures of boronic and borinic acid derivatives leads to complete equilibration, favoring the formation of the desired boronic ester products [6]. This process significantly improves isolated yields and reduces the need for cryogenic conditions [6].

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed Suzuki-Miyaura Coupling Precursor Synthesis

The Suzuki-Miyaura coupling reaction serves as both a synthetic application and a preparative method for 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester derivatives [7]. This versatile transformation enables the construction of carbon-carbon bonds between the boronic ester and various aryl or heteroaryl halides, providing access to complex molecular architectures.

Catalyst optimization studies reveal that palladacyclic precursors derived from ortho-palladation of biphenyl phosphine ligands demonstrate exceptional activity in aqueous media [8]. These systems operate effectively at ambient temperature with catalyst loadings as low as 0.04 mol%, representing a significant advancement in catalyst efficiency [8]. The use of sodium carbonate as base in neat water provides excellent yields and simplified workup procedures [8].

The development of air-stable catalyst systems has addressed many of the practical limitations associated with traditional Suzuki-Miyaura protocols [7]. Palladium complexes featuring iminophosphine ligands demonstrate remarkable stability and activity across a broad range of reaction conditions [7]. These systems tolerate various functional groups and operate efficiently with both electron-rich and electron-poor substrates [7].

Mechanistic studies have elucidated the role of different catalyst components in determining reaction efficiency [9]. The transmetalation step, which involves the transfer of the aryl group from boron to palladium, represents a key rate-determining step in many cases [9]. The nature of the boronic ester significantly influences transmetalation rates, with glycol and dimethyl esters demonstrating enhanced reactivity compared to the parent boronic acid [9].

Iridium-Catalyzed C-H Borylation Strategies

Iridium-catalyzed C-H borylation provides a complementary approach to traditional synthetic methods, enabling the direct functionalization of pyridine derivatives without the need for pre-installed halogen substituents [10]. This methodology is particularly valuable for accessing substituted pyridylboronic esters that are difficult to obtain through conventional routes.

The application of iridium catalysis to pyridine substrates presents unique challenges due to the coordinating nature of the nitrogen atom [10]. Competition experiments have demonstrated that catalyst inhibition occurs through coordination of the pyridine nitrogen to the vacant iridium center [10]. This effect can be mitigated through the incorporation of electron-withdrawing substituents at the 2-position of the pyridine ring [10].

Optimized protocols for iridium-catalyzed C-H borylation of pyridine derivatives employ bis(1,5-cyclooctadiene)diiridium(I) dichloride complexes in combination with bipyridine ligands [11]. Solvent-free conditions have been developed for trifluoromethyl-substituted pyridines, demonstrating excellent functional group tolerance and regioselectivity [11]. The boronic ester group can be installed at the alpha, beta, or gamma position relative to the nitrogen, depending on the substitution pattern [11].

The development of solvent-free protocols represents a significant advancement in the field of C-H borylation [11]. These conditions eliminate the need for organic solvents while maintaining high yields and selectivity [11]. The reactions are typically conducted at temperatures between 80-150°C with reaction times of 12-24 hours [11]. Despite the elevated temperatures, the methodology demonstrates excellent compatibility with various functional groups including halides, esters, and ethers [11].

Solvent Systems and Reaction Kinetic Studies

Solvent selection plays a crucial role in determining the efficiency and selectivity of boronic ester synthesis reactions [12]. Comprehensive kinetic studies have revealed that polar solvents generally enhance reaction rates in Miyaura borylation, with dimethyl sulfoxide demonstrating superior performance compared to less polar alternatives [13]. The enhanced solvation of ionic intermediates in polar media facilitates the key transmetalation step in the catalytic cycle [13].

Aqueous solvent systems have gained considerable attention due to their environmental advantages and unique reactivity profiles [3]. The use of water as a reaction medium enables the development of micellar catalysis protocols, where the catalyst operates at the interface between organic and aqueous phases [3]. These conditions often lead to enhanced reaction rates and improved selectivity compared to traditional organic solvents [3].

Kinetic analysis of temperature effects reveals that reaction rates typically increase by a factor of 2.7 for each 10°C increase in temperature [14]. However, elevated temperatures can also promote undesired side reactions, including protodeboronation and catalyst decomposition [2]. The activation energy for Miyaura borylation reactions typically ranges from 65-85 kJ/mol, indicating a moderate temperature dependence [2].

The pH of the reaction medium significantly influences reaction kinetics and selectivity [12]. Boronic ester formation is favored under mildly basic conditions, with optimal pH values ranging from 8-10 [12]. Higher pH values can accelerate the reaction but may also promote decomposition pathways [12]. The development of buffered reaction systems has enabled better control over pH during the course of the reaction [12].

Purification Techniques and Yield Optimization

The purification of 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester presents significant challenges due to the tendency of boronic esters to undergo decomposition or unwanted interactions with chromatographic materials [15]. Standard silica gel chromatography often results in poor recovery due to strong adsorption of the boronic ester to the silica surface [15].

Boric acid-impregnated silica gel has emerged as an effective solution for the chromatographic purification of boronic esters [16]. This modification prevents the decomposition and over-adsorption that typically occur with unmodified silica gel [16]. The preparation involves stirring silica gel with a solution of boric acid in methanol, followed by drying under reduced pressure [16]. This technique consistently provides improved yields and purity compared to conventional chromatographic methods [16].

Alternative purification strategies include the use of MIDA (N-methyliminodiacetic acid) protection to enhance stability during purification [17]. MIDA boronates demonstrate excellent stability under chromatographic conditions and can be easily deprotected under mild aqueous basic conditions [17]. This approach is particularly valuable for unstable boronic esters that are prone to decomposition during standard workup procedures [17].

Crystallization-based purification methods have been developed for specific boronic ester derivatives [18]. The formation of diethanolamine (DEA) boronic esters provides access to crystalline products with excellent purity and stability [18]. These derivatives can be prepared directly from boronic acids or pinacol esters through transesterification reactions in environmentally benign solvents [18]. The crystalline nature of DEA boronates facilitates purification through simple filtration and washing procedures [18].

Mechanochemical synthesis represents an emerging approach that eliminates the need for extensive purification [19]. This solvent-free methodology produces boronic esters in high purity directly from the reaction mixture, reducing the environmental impact and simplifying the overall synthetic process [19]. The technique employs ball milling to facilitate the formation of carbon-boron bonds under mild conditions [19].